2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride
Overview
Description
Scientific Research Applications
Chemical Reactions and Mechanisms
Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin : A study reviews the acidolysis of β-O-4-type lignin model compounds, highlighting the significance of the presence of γ-hydroxymethyl groups and the hydride transfer mechanism in these processes. This research could provide a foundational understanding of reactions related to complex organic compounds, possibly including those similar to the targeted sulfonic acid chloride compound (Yokoyama, 2015).
Chemical Synthesis and Properties
Synthesis and Biological Activity of Sultone Core Derivatives : An analysis of 1,2-benzoxathiin-4(3H)-one 2,2-dioxides explores their synthesis, chemical transformations, and pharmacological potential. While not directly related, the methodologies for cyclization and the exploration of biological activities could offer parallels to research involving complex sulfonic acid chlorides (Hryhoriv et al., 2021).
Environmental Impact and Toxicity
Microwave-Assisted Synthesis of Benzoxazoles Derivatives : This review highlights the efficiency of microwave-assisted synthesis for producing benzoxazole derivatives, a process that may share similarities with the synthesis of other complex organic compounds, including sulfonic acid chlorides. The focus on microwave-assisted techniques could provide a sustainable and efficient pathway for synthesizing such chemicals (Özil & Menteşe, 2020).
Advanced Oxidation Processes
Impact of Chloride Ions on Activated Persulfates Based AOPs : A review examines how chloride ions interact with oxidants in advanced oxidation processes (AOPs), potentially forming chlorine radicals that affect organic contaminants. Although focused on environmental remediation, this study suggests the complex interactions and stability considerations relevant to chlorinated organic compounds, possibly including sulfonic acid chlorides (Oyekunle et al., 2021).
Future Directions
properties
IUPAC Name |
4-(3-oxo-1H-isoindol-2-yl)-2-propoxybenzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c1-2-9-23-15-10-13(7-8-16(15)24(18,21)22)19-11-12-5-3-4-6-14(12)17(19)20/h3-8,10H,2,9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWMOARWULXAHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2=O)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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